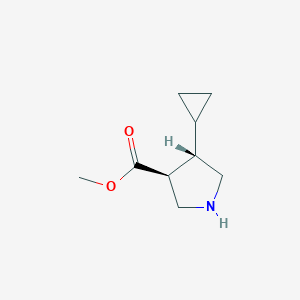
4-Hydroxypyridine-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H5NO5. It is a derivative of pyridine, featuring hydroxyl and carboxyl functional groups. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyridine-2,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with oxidizing agents. One common method includes the oxidation of 4-hydroxypyridine-2-carboxylic acid using potassium permanganate or other strong oxidizers under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, leading to the formation of dihydroxypyridine derivatives.
Substitution: The hydroxyl and carboxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Complex pyridine derivatives with additional functional groups.
Reduction Products: Dihydroxypyridine derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxypyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as glutamate decarboxylase, affecting the metabolic pathways in which these enzymes are involved. The hydroxyl and carboxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid): Similar structure but different positional isomers.
Pyridine-2,5-dicarboxylic acid: Lacks the hydroxyl group, leading to different chemical properties.
2,6-Dihydroxypyridine: Contains two hydroxyl groups but lacks carboxyl groups.
Uniqueness: 4-Hydroxypyridine-2,5-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H5NO5 |
|---|---|
Molekulargewicht |
183.12 g/mol |
IUPAC-Name |
4-oxo-1H-pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-1-4(7(12)13)8-2-3(5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
ONTUGERKWCTYSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C(C1=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


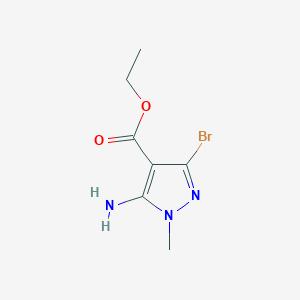

![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
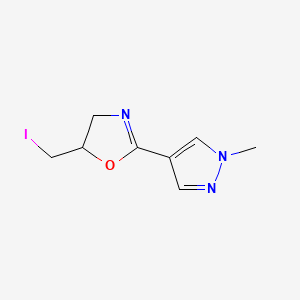
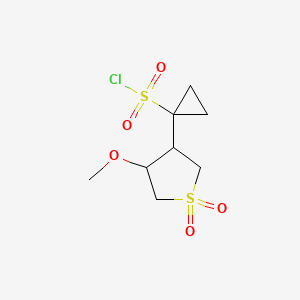
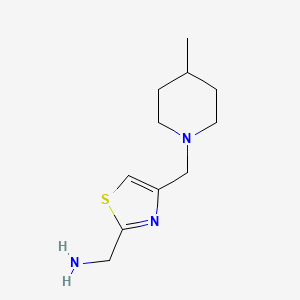


![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
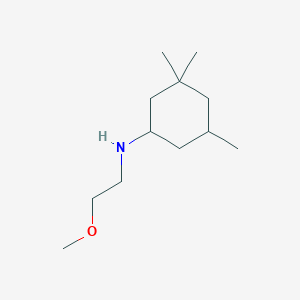
![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)

